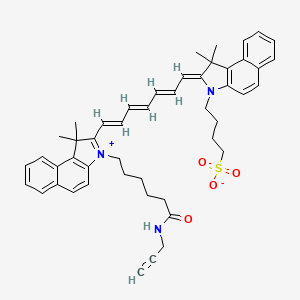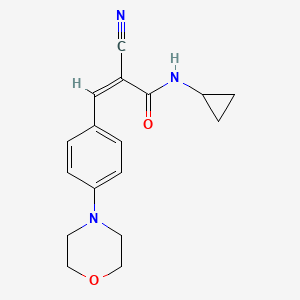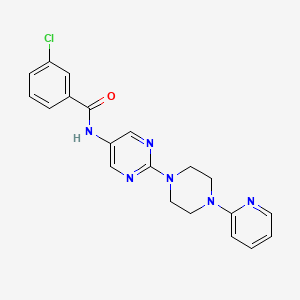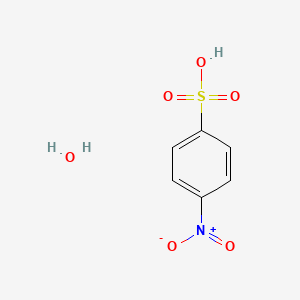![molecular formula C18H16N2O4 B2820989 5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877798-25-9](/img/structure/B2820989.png)
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol, commonly known as MPMP, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
Antifungal Applications
Research on similar pyrimidine derivatives has shown promising antifungal effects against different types of fungi. For example, a study on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine Derivatives demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting the potential of pyrimidine derivatives in developing antifungal agents (Jafar et al., 2017).
Herbicidal Activity
Novel pyrimidine derivatives containing 1,2,4-triazole have been synthesized and tested for herbicidal activity. Some of these compounds showed good inhibition activities against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass), indicating the potential use of such derivatives in the development of new herbicides (Zhu et al., 2021).
Antimicrobial Evaluation
3-(4-Arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones synthesized through reactions involving 2-iminocoumarin-3-carboxamides and aryl(methanones) demonstrated higher antimicrobial activity against Staphylococcus aureus compared to the reference drug streptomycin. This highlights the potential of pyrimidinone derivatives in antimicrobial drug development (Vlasov et al., 2018).
Chemical Synthesis and Material Science
In chemical synthesis, pyrimidine derivatives serve as key intermediates for the development of various compounds. For instance, the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines via acid-catalyzed reactions showcases the versatility of pyrimidine compounds in synthesizing complex structures, which can have applications in pharmaceuticals and material science (Gazizov et al., 2015).
特性
IUPAC Name |
5-methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-4-3-5-14(8-12)24-17-10-19-11-20-18(17)15-7-6-13(23-2)9-16(15)21/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOJOFAQHWGARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2820906.png)





![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)



![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)
![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)